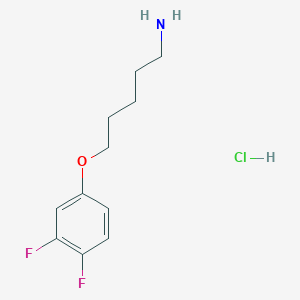

5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride

Overview

Description

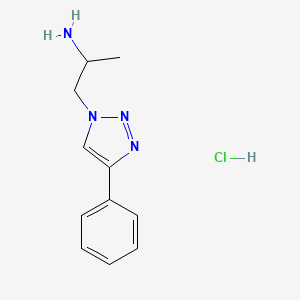

5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride, also known as 5-DFPH-HCl, is a compound belonging to the class of organic compounds known as aminopentanoids. It is a derivative of pentan-1-amine and is characterized by a unique structure consisting of a five-membered ring with two fluorine atoms attached to the phenoxy group. 5-DFPH-HCl has been extensively studied in recent years due to its potential use in a variety of scientific research applications.

Scientific Research Applications

Catalytic Dehydration Studies

Research on the vapor-phase catalytic dehydration of similar amines, such as 5-amino-1-pentanol, provides insights into the chemical properties and potential applications of 5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride in catalysis. Studies have shown that rare earth oxides can effectively catalyze the dehydration of amino alcohols to produce unsaturated amines, indicating potential utility in chemical synthesis and industrial processes (Ohta, Yamada, & Sato, 2016).

Polymer Degradation and Synthesis

The hydrolysis of copoly(ester amide)s containing similar structural elements highlights the role of such compounds in the development of biodegradable polymers. The presence of specific monomeric units can significantly enhance polymer degradability, suggesting that 5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride could be useful in designing new biodegradable materials (Pinilla, Martínez, & Galbis, 2002).

Synthesis of Fluorous Alkylating Agents

The synthesis of novel fluorous alkylating agents from precursors bearing structural similarities to 5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride demonstrates its potential application in medicinal chemistry and drug development. These agents can be used to introduce fluorous tags into molecules, facilitating purification and separation processes in chemical syntheses (Rábai, 2017).

Electrochemical Applications

The synthesis and characterization of similar compounds for electrochemical applications, such as in the development of novel comonomers for electrochemical deposition, suggest potential uses of 5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride in creating new materials for electronic devices. These materials can exhibit unique electrochemical properties useful in sensors, coatings, and energy storage devices (Ates & Uludağ, 2012).

Biomass-Derived Chemical Synthesis

The development of efficient and green processes for the synthesis of useful chemicals from biomass-derived compounds, such as the conversion of dihydropyran to 5-amino-1-pentanol, highlights the potential of 5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride in sustainable chemistry. This research underscores the compound's relevance in the conversion of renewable resources into valuable chemical products (Li et al., 2020).

properties

IUPAC Name |

5-(3,4-difluorophenoxy)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO.ClH/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14;/h4-5,8H,1-3,6-7,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXANFFYUNGOHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCCCN)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

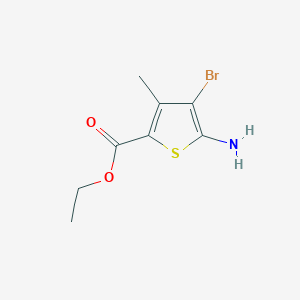

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

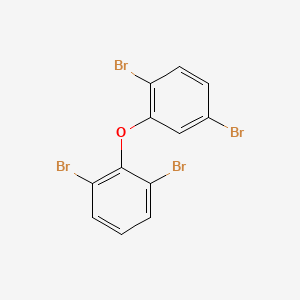

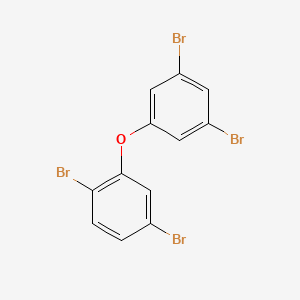

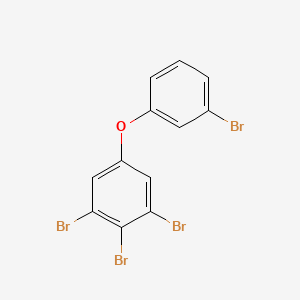

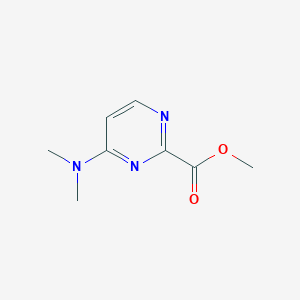

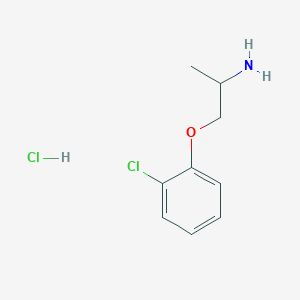

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432769.png)